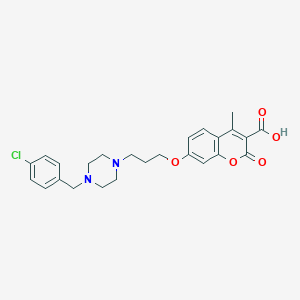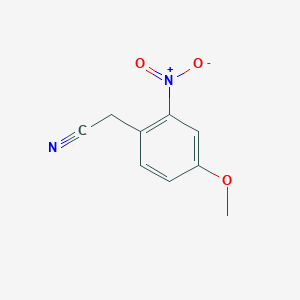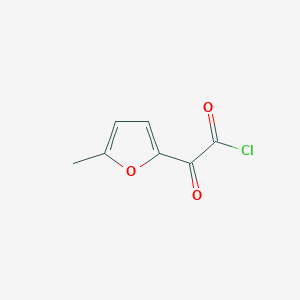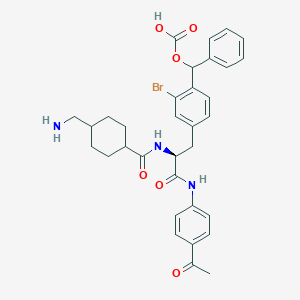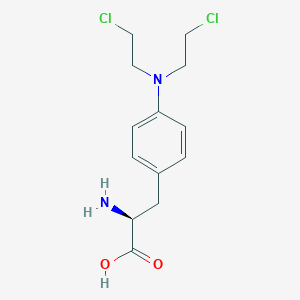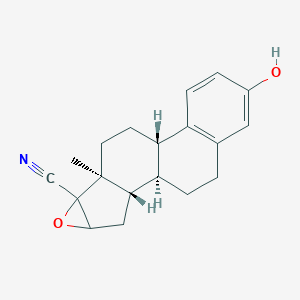
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol is a synthetic compound that belongs to the class of estradiol analogs. It has been extensively studied for its potential applications in scientific research, particularly in the fields of endocrinology and cancer research.
Wirkmechanismus
The mechanism of action of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol involves binding to estrogen receptors, which are found in various tissues throughout the body. Upon binding, it activates the estrogen receptor and initiates a cascade of cellular events that ultimately result in the biological effects of estrogen.
Biochemische Und Physiologische Effekte
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol has been shown to exhibit a range of biochemical and physiological effects. It has been found to stimulate the growth of breast cancer cells in vitro, and has been shown to increase the expression of estrogen-responsive genes. It has also been found to have neuroprotective effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol in lab experiments is its potent estrogenic activity, which allows for the study of estrogen in various biological systems. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol. One potential direction is the development of more potent and selective estrogen receptor modulators based on its structure. Another potential direction is the study of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol, and to determine its potential applications in other areas of scientific research.
In conclusion, 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits potent estrogenic activity, and has been used as a tool to study the effects of estrogen in various biological systems. It has also been studied for its potential applications in cancer research, particularly in the treatment of breast cancer. Further research is needed to fully elucidate its biochemical and physiological effects, and to determine its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol involves a multi-step process that starts with the conversion of estrone to estradiol. The estradiol is then oxidized to form 17-estradiol-3-one, which is subsequently reacted with cyanogen bromide to form the cyano derivative. The final step involves the epoxidation of the cyano derivative using m-chloroperbenzoic acid to form 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol.
Wissenschaftliche Forschungsanwendungen
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent estrogenic activity and has been used as a tool to study the effects of estrogen in various biological systems. It has also been studied for its potential applications in cancer research, particularly in the treatment of breast cancer.
Eigenschaften
CAS-Nummer |
100702-71-4 |
|---|---|
Produktname |
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol |
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
(1R,2S,7S,10S)-14-hydroxy-7-methyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-11(16),12,14-triene-6-carbonitrile |
InChI |
InChI=1S/C19H21NO2/c1-18-7-6-14-13-5-3-12(21)8-11(13)2-4-15(14)16(18)9-17-19(18,10-20)22-17/h3,5,8,14-17,21H,2,4,6-7,9H2,1H3/t14-,15-,16+,17?,18+,19?/m1/s1 |
InChI-Schlüssel |
OJFZHBKHYAWBOC-SKPQLKPYSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC4C2(O4)C#N)CCC5=C3C=CC(=C5)O |
SMILES |
CC12CCC3C(C1CC4C2(O4)C#N)CCC5=C3C=CC(=C5)O |
Kanonische SMILES |
CC12CCC3C(C1CC4C2(O4)C#N)CCC5=C3C=CC(=C5)O |
Synonyme |
17-cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol cyano-EETO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



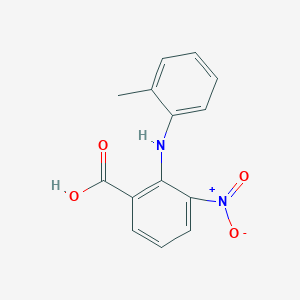
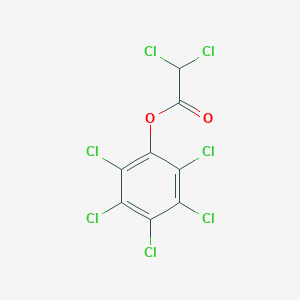
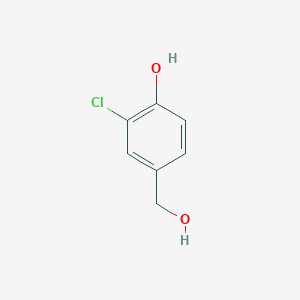
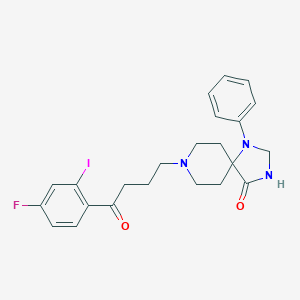
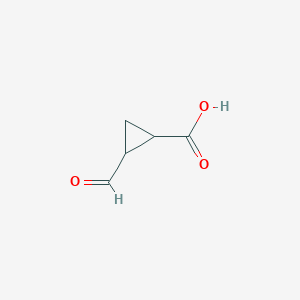
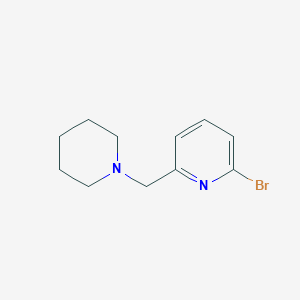
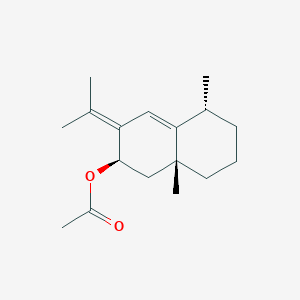
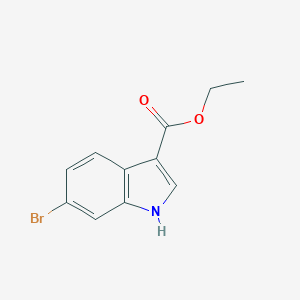
![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)
